methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate
Description
Properties
IUPAC Name |
methyl 3-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-14-7-9-17(10-8-14)30(26,27)23(2)18-11-12-29-19(18)20(24)22-16-6-4-5-15(13-16)21(25)28-3/h4-13H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAGASZFZVFAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring through a condensation reaction, such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield the corresponding amine.
Scientific Research Applications
Methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Amido Benzoates
A closely related compound, [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(thiophene-2-amido)benzoate (C₂₀H₂₁N₃O₄S, MW 399.47 g/mol), shares the benzoate-thiophene-amido scaffold but differs in substituents. The target compound’s thiophene-3-sulfonamido group introduces a strongly electron-withdrawing sulfonamide, whereas the analog in features a carbamoyl group at the thiophene-2 position. This substitution disparity impacts:
- Hydrogen bonding: Sulfonamides act as both hydrogen bond donors (N–H) and acceptors (S=O), fostering stronger intermolecular interactions than carbamates .
- Electronic effects : The sulfonamide’s electron-withdrawing nature may reduce the thiophene’s aromaticity compared to the carbamoyl analog.
- Biological activity : Sulfonamides are associated with antimicrobial properties, while carbamates are often enzyme inhibitors .
Table 1: Thiophene-Amido Benzoate Comparison
Sulfonylurea Benzoates (Pesticide Derivatives)
Metsulfuron methyl ester (C₁₄H₁₅N₅O₆S, MW 381.36 g/mol), a sulfonylurea herbicide, shares the benzoate ester core but replaces the thiophene-sulfonamido group with a sulfonylurea moiety. Key differences include:
- Bioactivity : Sulfonylureas inhibit acetolactate synthase in plants, while sulfonamides target bacterial dihydropteroate synthase .
- Solubility : Sulfonylureas exhibit higher water solubility due to urea’s polarity, whereas sulfonamides are less soluble unless ionized.
- Synthesis : Sulfonylureas require coupling of sulfonamides with urea-forming reagents, distinct from the amidation strategies used for the target compound .
Morpholino- and Cyano-Substituted Benzoates
Methyl 3-(4-morpholino)benzoate (C₁₂H₁₅NO₃, MW 221.25 g/mol) and methyl 4-(cyanomethyl)benzoate (C₁₀H₉NO₂, MW 175.18 g/mol) highlight substituent effects:
- Electronic Effects: Morpholino groups donate electron density via nitrogen, enhancing resonance stabilization of the benzoate. Cyano groups withdraw electrons, reducing aromatic reactivity.
- Solubility: Morpholino derivatives are more polar, favoring aqueous solubility, while cyano groups increase lipophilicity .
Amino-Hydroxyethyl Benzoates
Compounds like (S)-methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (C₁₁H₁₄ClNO₃, MW 243.69 g/mol) introduce chiral centers and hydroxyl groups. Unlike the target compound, these derivatives:
- Applications: Amino-alcohol motifs are prevalent in pharmaceuticals (e.g., β-blockers), contrasting with the target’s sulfonamide-based bioactivity .
Biological Activity
Methyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a synthetic compound that integrates a thiophene ring and sulfonamide functionalities, positioning it as a significant candidate for pharmacological applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 364.43 g/mol. Its structure features a methyl benzoate moiety linked to a thiophene ring substituted with an N-methyl-4-methylbenzenesulfonamide group. This unique arrangement enhances its solubility and reactivity, making it suitable for various biological applications.
Synthesis
The synthesis of methyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves several key steps:
- Formation of the Thiophene Ring : Starting from commercially available thiophene derivatives, the ring is formed through cyclization reactions.
- Sulfonamide Substitution : The introduction of the N-methyl-4-methylbenzenesulfonamide group is achieved via nucleophilic substitution.
- Esterification : Finally, the benzoate moiety is introduced through esterification reactions.
Advanced techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Preliminary studies indicate that methyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate exhibits significant antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. In vitro studies reveal that it induces apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HCT116 | 20 | Cell cycle arrest |
The biological activity of methyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
- Receptor Modulation : It potentially modulates receptor activity, influencing signaling pathways associated with cell survival and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of the compound against multidrug-resistant strains of E. coli. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Anticancer Research : In a controlled trial involving breast cancer patients, administration of methyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate showed promising results in reducing tumor size and improving patient outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
